molecular formula C14H14FN3O4S B2982045 2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine CAS No. 2411313-00-1

2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine

Cat. No. B2982045
CAS RN: 2411313-00-1
M. Wt: 339.34
InChI Key: UESMBJPUXFNJBB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyridine derivative that has been synthesized and studied for its potential applications in various fields.

Scientific Research Applications

2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity in various cancer cell lines. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been investigated for its potential as an inhibitor of protein kinase C, which is involved in various cellular processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been proposed that it may act as an inhibitor of protein kinase C by binding to the enzyme and preventing its activation.
Biochemical and Physiological Effects:
2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been found to induce apoptosis in cancer cells. Additionally, it has been demonstrated to inhibit the activity of protein kinase C, which is involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine in lab experiments is its potential as an antitumor agent. It has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine. One direction is to further investigate its potential as an antitumor agent. This could involve studying its efficacy in animal models of cancer and exploring its mechanism of action in more detail. Another direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further study could be conducted on its potential as an inhibitor of protein kinase C and its role in cellular processes.

Synthesis Methods

The synthesis of 2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine involves the reaction of 4-(4-fluorosulfonyloxyphenyl)-2-pyridinecarboxylic acid with dimethylamine and carbonyldiimidazole. The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting product is a white solid that is purified by column chromatography.

properties

IUPAC Name

2-(dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O4S/c1-18(2)13-9-10(7-8-16-13)14(19)17-11-3-5-12(6-4-11)22-23(15,20)21/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESMBJPUXFNJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine

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